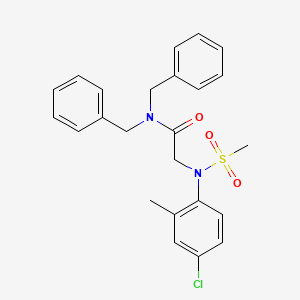![molecular formula C17H14BrNO4 B5966243 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5966243.png)
2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid, also known as BBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BBAA is a member of the acrylic acid family, which is widely used in the pharmaceutical industry due to its diverse biological activities.
科学研究应用
2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid a promising candidate for drug discovery and development. 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent. Additionally, 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria.
作用机制
The exact mechanism of action of 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid is not fully understood. However, it is believed that 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways. For example, 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. Additionally, 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been found to have a range of biochemical and physiological effects. For example, 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation. Furthermore, 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been shown to have antibacterial activity by disrupting bacterial cell membranes.
实验室实验的优点和局限性
One of the major advantages of 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been found to exhibit a range of biological activities, making it a promising candidate for drug discovery and development. However, one of the limitations of 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid is its relatively low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid. One area of interest is the development of 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid and its potential applications in other areas, such as antimicrobial therapy. Furthermore, studies on the pharmacokinetics and toxicity of 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The ease of synthesis of 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid makes it readily available for laboratory experiments. However, further research is needed to fully understand the mechanism of action of 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid and its potential applications in various areas of medicine.
合成方法
The synthesis of 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid involves the reaction of 4-bromobenzoyl chloride with 4-methoxyaniline to form the intermediate 2-(4-bromobenzoyl) amino-4-methoxybenzene. The intermediate is then reacted with ethyl acetoacetate in the presence of a base to form 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid. The synthesis of 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid is relatively straightforward and can be carried out in a laboratory setting with ease.
属性
IUPAC Name |
(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-23-14-8-2-11(3-9-14)10-15(17(21)22)19-16(20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,19,20)(H,21,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLQIZNPLJYFPZ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-phenyl-1-piperazinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B5966164.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5966170.png)
![5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5966174.png)
![2-[2-(3,4-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5966177.png)
![(3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B5966178.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5966196.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5966204.png)

![3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5966220.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{4-[(mesitylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5966225.png)
![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B5966230.png)
![2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5966235.png)
![1-(1-benzyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5966252.png)
![2-allyl-6-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5966260.png)